Cyclohexanol,2,5-dimethyl-,allophanate
Description
Cyclohexanol,2,5-dimethyl-,allophanate (CAS: 793687-52-2) is a synthetic organic compound with the molecular formula C₁₀H₁₈N₂O₃. It belongs to the allophanate class, characterized by the presence of a urea-derived functional group (-NH-CO-O-) linked to the cyclohexanol backbone. The parent alcohol, 2,5-dimethylcyclohexanol, is a substituted cyclohexanol with methyl groups at the 2- and 5-positions. The allophanate derivative is typically synthesized for applications in polymer chemistry, agrochemicals, or pharmaceuticals due to its stability and reactivity .
Key structural features include:
- A cyclohexane ring with two methyl substituents (2,5-dimethyl).
- An allophanate group (-NH-CO-O-) esterified to the hydroxyl group of the cyclohexanol.
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2,5-dimethylcyclohexyl) N-carbamoylcarbamate |
InChI |
InChI=1S/C10H18N2O3/c1-6-3-4-7(2)8(5-6)15-10(14)12-9(11)13/h6-8H,3-5H2,1-2H3,(H3,11,12,13,14) |
InChI Key |
ACPDZVZIAYCDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)NC(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol,2,5-dimethyl-,allophanate typically involves the reaction of 2,5-dimethylcyclohexanol with an allophanate reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol,2,5-dimethyl-,allophanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form or other reduced derivatives.
Substitution: The allophanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or other reduced compounds.
Scientific Research Applications
Cyclohexanol,2,5-dimethyl-,allophanate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanol,2,5-dimethyl-,allophanate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Carbamate vs. Allophanate
A structurally related compound, Carbamic acid, [(1S)-1-(cyanohydroxymethyl)propyl]-, 1,1-dimethylethyl ester (CAS: 440125-16-6), shares the same molecular formula (C₁₀H₁₈N₂O₃) but differs in functional groups. While the allophanate contains a urea-derived linkage, the carbamate features a simpler -O-CO-NH- group. This distinction impacts reactivity:
- Allophanates are more hydrolytically stable than carbamates due to the urea-like structure .
- Carbamates are widely used as insecticides and pharmaceuticals, whereas allophanates are often intermediates in polyurethane synthesis .
Table 1: Comparison of Key Structural Analogs
| Compound | CAS Number | Molecular Formula | Functional Group | Applications |
|---|---|---|---|---|
| Cyclohexanol,2,5-dimethyl-,allophanate | 793687-52-2 | C₁₀H₁₈N₂O₃ | Allophanate (-NH-CO-O-) | Polymers, agrochemicals |
| Carbamic acid derivative | 440125-16-6 | C₁₀H₁₈N₂O₃ | Carbamate (-O-CO-NH-) | Pharmaceuticals |
Parent Alcohol: 2,5-Dimethylcyclohexanol
The parent alcohol (2,5-dimethylcyclohexanol, CAS: 3809-32-3) exhibits distinct physical properties compared to its allophanate derivative:
- Boiling Point : 182.36°C (parent alcohol) vs. higher for the allophanate (estimated >250°C due to increased molecular weight).
- Density : 0.894 g/cm³ (parent) vs. ~1.1–1.3 g/cm³ (allophanate, typical for urea derivatives) .
- Reactivity : The hydroxyl group in the parent alcohol is more reactive, enabling esterification or oxidation, whereas the allophanate’s functional group favors thermal stability .
Table 2: Physical Properties
| Property | 2,5-Dimethylcyclohexanol | This compound |
|---|---|---|
| Molecular Weight | 128.21 g/mol | 214.26 g/mol |
| Boiling Point | 182.36°C | >250°C (estimated) |
| Density | 0.894 g/cm³ | ~1.1–1.3 g/cm³ |
| Natural Occurrence | Synthetic | Synthetic |
Isomeric Derivatives: 2,6-Dimethylcyclohexanol
absoluta. In contrast, 2,5-dimethylcyclohexanol and its allophanate derivative lack documented natural roles, highlighting differences in bioactivity .
Analytical Challenges
Mass spectrometry (MS) analysis reveals significant challenges in distinguishing cyclohexanol derivatives:
- This compound shares spectral similarities with other cyclohexanol esters and carbamates due to the conserved cyclohexane backbone.
- NIST data indicates low discrimination accuracy for compounds like cyclohexanol derivatives, as their spectra overlap with structurally similar analogs (e.g., 2,6-dimethylcyclohexanol) .
Table 3: Spectral Comparison
| Compound | Key MS Fragments | Diagnostic Peaks |
|---|---|---|
| 2,5-Dimethylcyclohexanol | m/z 128 (M⁺), 110 (M⁺–H₂O) | Loss of H₂O (18 Da) |
| This compound | m/z 214 (M⁺), 158 (M⁺–C₃H₆O₂N₂) | Urea-derived fragment (56 Da loss) |
Thermodynamic and Computational Data
DFT studies on 2,5-dimethylcyclohexanol reveal:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
- Thermodynamic Stability: Higher entropy (S° = 340 J/mol·K) compared to simpler alcohols like cyclohexanol (S° = 243 J/mol·K) .
- The allophanate derivative is expected to exhibit lower solubility in water due to the hydrophobic urea group.
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